3-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carboxy-1-methyl-1-azabicyclo[222]octan-1-ium perchlorate is a nitrogen-containing heterocyclic compound This compound is part of the azabicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate typically involves the nucleophilic attack and intramolecular cyclization of suitable precursors. Common starting materials include cyclopentanes and piperidine derivatives . The reaction conditions often involve the use of ethanol as a solvent and stirring at room temperature for extended periods .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and other advanced methodologies can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium: Another nitrogen-containing heterocycle with similar structural features.
2-Azabicyclo[3.2.1]octane: A related compound with a different bicyclic structure.
8-Azabicyclo[3.2.1]octane: Known for its applications in the synthesis of tropane alkaloids.
Uniqueness
3-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate is unique due to its specific structural configuration and the presence of a carboxyl group. This makes it particularly valuable in certain synthetic and biological applications .
Properties
CAS No. |
62581-15-1 |
---|---|
Molecular Formula |
C9H16ClNO6 |
Molecular Weight |
269.68 g/mol |
IUPAC Name |
1-methyl-1-azoniabicyclo[2.2.2]octane-3-carboxylic acid;perchlorate |
InChI |
InChI=1S/C9H15NO2.ClHO4/c1-10-4-2-7(3-5-10)8(6-10)9(11)12;2-1(3,4)5/h7-8H,2-6H2,1H3;(H,2,3,4,5) |
InChI Key |
QHDAJOPQEPMOCC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]12CCC(CC1)C(C2)C(=O)O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.